Linagliptin impurity KH-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linagliptin impurity KH-3 is a process-related impurity associated with the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities like KH-3 can significantly impact the quality and safety of the drug product, making their identification and characterization crucial for quality control and regulatory compliance .
准备方法
The synthesis of Linagliptin impurity KH-3 involves several steps. One common method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione using sodium carbonate as a base . Industrial production methods often involve purification steps such as charcolization and the use of mixed solvents to achieve high purity levels .
化学反应分析
Linagliptin impurity KH-3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert primary amines to nitro compounds.
Reduction: Reduction reactions can reverse oxidation processes, converting nitro compounds back to amines.
Substitution: Common reagents for substitution reactions include sodium carbonate and hydrogen chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Linagliptin impurity KH-3 has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control.
Product Development: Impurities like KH-3 are essential for assessing the genotoxic potential and stability of pharmaceutical products.
Regulatory Compliance: The identification and characterization of impurities are crucial for regulatory filings such as ANDA and DMF.
作用机制
相似化合物的比较
Linagliptin impurity KH-3 can be compared with other similar impurities such as:
Linagliptin-related compound C: Another impurity identified in Linagliptin formulations.
Linagliptin diene impurity: Formed during the manufacturing process.
Linagliptin dimer impurity: Used as a reference substance in quality control. Each impurity has unique characteristics that impact the overall quality and safety of the drug product.
属性
分子式 |
C30H39N7O6 |
---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1 |
InChI 键 |
XFDZIBJSVALWQF-NWSMCOELSA-N |
手性 SMILES |
CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
规范 SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。